4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of the target compound involves key intermediate steps for the development of pharmaceutical agents like Rosiglitazone. Methods such as the reaction of 2-(methyl-pyridin-2-yl-amino)-ethanol with 4-fluorobenzaldehyde and 4-hydroxybenzaldehyde in acetonitrile, using KOH as a deacidifying agent, have been improved for industrial manufacturing due to their simplicity and suitability (Xu Yun-gen, 2005).
Molecular Structure Analysis
Structural analysis through spectral data, including NMR and mass spectrometry, confirms the molecular structure of synthesized compounds. Theoretical calculations using methods like Density Functional Theory (DFT) help in understanding the electronic structure and reactivity of these compounds (S. A. Halim, M. Ibrahim, 2022).
Chemical Reactions and Properties
Chemical reactions involving the target compound often lead to novel structures with unique properties. For instance, reactions of 6-amino-4-pyrimidinones with benzaldehyde and ethyl cyanoacetate in very good yields result in complex heterocyclic compounds (J. Quiroga et al., 1999). Additionally, phase-transfer catalysis has been utilized for the synthesis of derivatives of this compound, showcasing the versatility in synthetic methodologies (Qin Bin-chang, 2012).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, solubility, and crystal structure, are crucial for understanding the applicability of the compound. Single-crystal X-ray diffraction and FT-IR spectroscopy provide insights into the crystalline structure and bonding characteristics of the compound, facilitating the prediction and optimization of its physical properties (M. K. Gumus et al., 2018).
Chemical Properties Analysis
The chemical behavior of "4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde" under various conditions, including its reactivity, stability, and interaction with other chemicals, is assessed through experimental and theoretical studies. Investigations into hydrogen bonding, pi-stacking interactions, and other non-covalent interactions help in understanding the reactivity and potential applications of the compound (C. Glidewell et al., 2003).
properties
IUPAC Name |
4-[2-[(5-phenylmethoxypyridin-2-yl)methylamino]ethoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-16-18-6-9-21(10-7-18)26-13-12-23-14-20-8-11-22(15-24-20)27-17-19-4-2-1-3-5-19/h1-11,15-16,23H,12-14,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVNFZNHKHYYKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)CNCCOC3=CC=C(C=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696541 |
Source
|
Record name | 4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde | |
CAS RN |
1076199-04-6 |
Source
|
Record name | 4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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